5-Oxo-1,4-thiazepane-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-6(10)4-3-11-2-1-5(9)8-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCQARLZIUIWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Oxo 1,4 Thiazepane 3 Carboxamide and Its Derivatives
Historical and Contemporary Synthetic Approaches to the 1,4-Thiazepane (B1286124) Ring System
The construction of the 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen atoms, has been approached through various synthetic routes. Historically, methods often involved harsh conditions and resulted in low yields. nih.gov However, contemporary approaches have focused on developing more efficient, high-yielding, and versatile syntheses. nih.govnih.gov
Stepwise Synthesis Protocols
Stepwise protocols offer a controlled approach to the synthesis of the 1,4-thiazepane ring system, allowing for the sequential introduction of functional groups.
Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. youtube.com In the context of 1,4-thiazepane synthesis, this strategy can be employed to introduce the nitrogen atom of the heterocyclic ring. The reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The choice of reducing agent can be crucial; for instance, NaBH₃CN is often preferred as it is a weaker reducing agent and can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation. youtube.commasterorganicchemistry.com
A general representation of a reductive amination step in the synthesis of a 1,4-thiazepane precursor is shown below:

Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Reference |
| Sodium Borohydride (NaBH₄) | Common and effective, but can also reduce the starting carbonyl. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the carbonyl. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |
The introduction of a ketone functional group at the C5 position of the 1,4-thiazepane ring is a key step in the synthesis of 5-oxo-1,4-thiazepane-3-carboxamide. This is typically achieved through the oxidation of a precursor molecule. organic-chemistry.org Various oxidizing agents and methods can be employed for this transformation. For instance, the oxidation of secondary alcohols to ketones is a common and well-established reaction in organic synthesis. organic-chemistry.org
Cyclocondensation Reactions in Thiazepane Core Formation
Cyclocondensation reactions are a powerful tool for the formation of heterocyclic rings, including the 1,4-thiazepane core. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule such as water. In the context of 1,4-thiazepane synthesis, a common strategy involves the reaction of a bifunctional starting material containing both a thiol and an amine group with a suitable dielectrophile. For example, the reaction of cysteamine (B1669678) with an α,β-unsaturated ester can lead to the formation of a 1,4-thiazepanone. nih.gov Historically, these reactions were often slow and low-yielding. nih.gov However, recent advancements have led to improved protocols with shorter reaction times and higher yields. nih.govnih.gov For instance, the use of trifluoroethyl esters as substrates has been shown to significantly improve reaction times and yields. nih.gov
A notable example is the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.govnih.gov This reaction proceeds in a reasonable time (0.5–3 hours) with good yields and tolerates a broad range of substrates. nih.gov
Table 2: Conditions for Cyclocondensation Reactions
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| α,β-unsaturated ester, cysteamine | DBU, imidazole, CH₃CN | 1,4-thiazepanone | 53% | nih.gov |
| α,β-unsaturated ester, cysteamine | NaOH | 1,4-thiazepanone | Modest | nih.gov |
| Thiol-containing precursor, amine | Reflux in aprotic solvent | Thiazepine ring | - |
Advanced Ring-Forming Methodologies
Modern synthetic chemistry has introduced more sophisticated methods for constructing the 1,4-thiazepane ring, offering greater efficiency and control over the final product.
A powerful and widely used strategy for the synthesis of 1,4-thiazepines involves a tandem sequence of a Michael addition followed by an intramolecular cyclization. researchgate.net This approach typically begins with the 1,4-conjugate addition of a thiol-containing nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netcore.ac.uk This initial addition creates an intermediate that possesses both the necessary sulfur and a suitably positioned electrophilic center for the subsequent ring-closing step. The intramolecular cyclization then proceeds, often via an amidation or a similar condensation reaction, to form the seven-membered thiazepine ring. ysu.am
This methodology has been successfully applied to the synthesis of various 1,4-thiazepine derivatives. For instance, the reaction of 2-aminobenzenethiol with α,β-unsaturated ketones in the presence of an acid catalyst can lead to the formation of 1,4-benzothiazepines. researchgate.net The reaction mechanism is believed to involve a Michael addition of the thiol to the enone, followed by an intramolecular cyclocondensation. core.ac.uk
Table 3: Examples of Michael Addition/Cyclization Reactions
| Thiol Nucleophile | α,β-Unsaturated Acceptor | Conditions | Product | Reference |
| 2-Aminobenzenethiol | Chalcones | Acidic | 1,4-Benzothiazepines | researchgate.net |
| Cysteamine | α,β-Unsaturated esters | Basic | 1,4-Thiazepanones | nih.gov |
| 3-Mercaptopropionic acid | 7-chloro-8-nitroquinoline derivative | Triethylamine | 8-nitro-1,4-dihydroquinoline precursor | researchgate.net |
Nucleophilic Substitution Rearrangement Strategies
Nucleophilic substitution and rearrangement reactions are pivotal in the synthesis of complex heterocyclic systems, including 1,4-thiazepine derivatives. One notable approach involves an intramolecular aromatic nucleophilic substitution. In this strategy, a thiolate anion, generated in situ, attacks an aromatic ring within the same molecule, leading to the formation of the seven-membered thiazepine ring. For instance, the reaction of 2-chloro-N-cyanomethyl-N-methyl-5-nitrobenzamide with carbon disulfide in the presence of a strong base can lead to a 1,4-benzothiazepine derivative through this type of intramolecular cyclization. researchgate.net
Another versatile method is the Ugi four-component condensation (Ugi-4CC). This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials. A modification of the Ugi condensation has been successfully employed to synthesize heteroaryl-fused 5-oxo-1,4-thiazepine-3-carboxamides. ysu.amnih.gov This approach involves the reaction of an aldehyde-acid, an amine, an isocyanide, and a thiol component. The strategic selection of these components allows for the introduction of various substituents and the creation of a library of diverse compounds. ysu.am For example, the reaction of appropriate aldehyde acids with a range of amines and isocyanides in methanol (B129727) has been shown to produce novel heteroaryl-fused derivatives of 3-oxo-1,4-thiazepine-5-carboxamides in moderate to good yields. ysu.am
Furthermore, a one-pot sequential Ugi/SNCsp2 four-component reaction has been developed for the synthesis of cycloalkene-fused vulcanchem.comacs.orgthiazepine derivatives. This method utilizes cyclic β-bromovinyl aldehydes, amines, isocyanides, and thioglycolic acid to generate structurally diverse fused thiazepines containing a peptide unit. thieme-connect.com
The following table summarizes some examples of derivatives synthesized using these strategies:
| Product Name | Starting Materials | Reaction Type | Yield | Reference |
| N-Cyclohexyl-4-(furan-2-ylmethyl)-3-oxo-2,3,4,5,6,7,8,9-octahydrobenzo[f] vulcanchem.comacs.orgthiazepine-5-carboxamide | Cyclic β-bromovinyl aldehyde, Furan-2-ylmethanamine, Cyclohexyl isocyanide, Thioglycolic acid | Ugi/SNCsp2 | 71% | thieme-connect.com |
| N-(tert-Butyl)-4-(furan-2-ylmethyl)-3-oxo-2,3,4,5,6,7,8,9-octahydrobenzo[f] vulcanchem.comacs.orgthiazepine-5-carboxamide | Cyclic β-bromovinyl aldehyde, Furan-2-ylmethanamine, tert-Butyl isocyanide, Thioglycolic acid | Ugi/SNCsp2 | 59% | thieme-connect.com |
| N-Cyclohexyl-3-oxo-4-phenyl-2,3,4,5,6,7,8,9-octahydrobenzo[f] vulcanchem.comacs.orgthiazepine-5-carboxamide | Cyclic β-bromovinyl aldehyde, Aniline (B41778), Cyclohexyl isocyanide, Thioglycolic acid | Ugi/SNCsp2 | 66% | thieme-connect.com |
Strategic Design and Process Development in Multi-Step Synthesis
The efficient multi-step synthesis of complex molecules like this compound and its derivatives requires careful strategic design and process development. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and developing robust procedures suitable for scale-up.
The automation of multi-step synthesis is another significant advancement in process development. Automated platforms can perform sequential reactions, purifications, and analyses, accelerating the synthesis and screening of compound libraries. whiterose.ac.uk These systems can be configured to handle various reaction types and unit operations, making them adaptable for the synthesis of diverse heterocyclic scaffolds. whiterose.ac.uk For instance, automated flow platforms have been developed for the optimization of multi-step processes, demonstrating their utility in synthesizing active pharmaceutical ingredients with varying complexity. whiterose.ac.uk
Solid-phase synthesis offers another strategic advantage, particularly for the preparation of combinatorial libraries. A general method for generating six-membered cyclic thiazinanes on a solid support has been described, where three points of diversity were introduced using primary amines, aldehydes, and 2-bromoalkanoic acids. nih.gov This approach allows for the systematic variation of substituents to explore the structure-activity relationships of the synthesized compounds.
The development of synthetic routes to highly functionalized 1,4-thiazepinones has been achieved through the preparation of S-Ac-N-Boc-l-Cys-d(l)-ThrOMe, which, after conversion to their corresponding mesylates, serve as substrates for cyclization. acs.org This highlights the importance of designing advanced intermediates that can be efficiently converted to the desired target molecules.
The following table outlines key considerations in the strategic design of multi-step syntheses for thiazepane derivatives:
| Strategy | Description | Advantages |
| One-Pot/Multicomponent Reactions | Combining multiple reaction steps in a single pot. | Increased efficiency, reduced waste, shorter synthesis time. ysu.amnih.gov |
| Automated Synthesis | Using automated platforms for reaction execution, purification, and analysis. | High-throughput synthesis, rapid optimization, improved reproducibility. whiterose.ac.uk |
| Solid-Phase Synthesis | Attaching substrates to a solid support for sequential reactions. | Simplified purification, suitability for library synthesis. nih.gov |
| Convergent Synthesis | Synthesizing fragments of the target molecule separately and then combining them. | Increased overall yield, flexibility in fragment modification. |
| Development of Advanced Intermediates | Designing and synthesizing key building blocks that can be readily converted to the final products. | Streamlined synthesis, potential for diversification. acs.org |
Chemical Reactivity and Derivatization Studies of 5 Oxo 1,4 Thiazepane 3 Carboxamide
Fundamental Reaction Pathways and Mechanisms
The thiazepane ring, containing both sulfur and nitrogen heteroatoms, along with a ketone and an amide, offers multiple sites for chemical transformation. Key reaction pathways include oxidation of the sulfur atom and various transformations of the lactam and carboxamide moieties.
Oxidation Reactions of the Thiazepane Moiety
The sulfur atom in the thiazepane ring is susceptible to oxidation, a common metabolic pathway for sulfur-containing heterocycles. nih.gov Oxidation can lead to the formation of the corresponding sulfoxides (S-oxides) and sulfones, which significantly alters the polarity, solubility, and geometric properties of the molecule. nih.gov
Studies on related sulfur-containing heterocycles, such as thiophenes, demonstrate a strong preference for enzymatic sulfoxidation over aromatic hydroxylation, even when carbon atoms are sterically more accessible to the oxidizing agent. nih.govresearchgate.net Chemical oxidation can be achieved using various reagents. For instance, the oxidation of benzothiazole (B30560) derivatives using magnesium monoperoxyphthalate hexahydrate (MMPP) can lead to ring-opening and the formation of sulfonate esters. scholaris.ca In the context of the thiazepane moiety, controlled oxidation would likely yield the sulfoxide (B87167) and, with stronger conditions or excess oxidant, the sulfone.
Table 1: Potential Oxidation Products of the 5-Oxo-1,4-thiazepane Moiety
| Oxidizing Agent | Potential Product | Oxidation State of Sulfur | Reference Context |
|---|---|---|---|
| Mild Oxidant (e.g., H₂O₂, NaIO₄) | 5-Oxo-1-oxido-1,4-thiazepane-3-carboxamide (Sulfoxide) | +1 | General oxidation of sulfides |
| Strong Oxidant (e.g., m-CPBA, Oxone) | 5-Oxo-1,1-dioxido-1,4-thiazepane-3-carboxamide (Sulfone) | +2 | General oxidation of sulfides nih.gov |
Exploration of General Chemical Transformations
The 1,4-thiazepan-5-one (B1267140) core can undergo several general chemical transformations. The ketone (or lactam carbonyl) at the 5-position is a key site for reduction. Studies on related 1,4-thiazepanones have shown that this carbonyl group can be reduced to a methylene (B1212753) group using reagents like sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide, converting the thiazepanone into a thiazepane. nih.gov
Furthermore, the lactam functionality itself can be a target for more complex transformations. While the direct editing of lactam carbon frameworks is challenging, recent advances have shown that transition metal-mediated reactions can achieve ring contraction by excision of the carbonyl group. nih.gov Another transformation involves the α-sulfidation of tertiary amides under electrophilic activation conditions, which could potentially be applied to the N-substituted thiazepane ring. acs.org
Table 2: General Chemical Transformations of the 1,4-Thiazepan-5-one Scaffold
| Reaction Type | Reagent(s) | Product Type | Reference Context |
|---|---|---|---|
| Carbonyl Reduction | NaBH₄ / I₂ or Borane dimethylsulfide | 1,4-Thiazepane (B1286124) | Reduction of 1,4-thiazepanones nih.gov |
| Ring Transformation | Base-catalyzed | Thiazolidin-4-ones | Ring transformation of 1,4-thiazepines |
Functionalization and Derivatization Strategies for Analog Development
The development of analogs of 5-Oxo-1,4-thiazepane-3-carboxamide is essential for structure-activity relationship (SAR) studies. Derivatization can be targeted at the terminal amide, the lactam nitrogen, or other positions on the heterocyclic ring.
Modifications on the Terminal Amide Substituents (e.g., Aniline (B41778) Ring)
The terminal carboxamide group is a prime site for introducing diversity. Starting from the corresponding carboxylic acid precursor, 5-oxo-1,4-thiazepane-3-carboxylic acid, a wide array of amides can be synthesized through standard peptide coupling reactions. This involves activating the carboxylic acid with reagents like EDC/HOBt or HATU, followed by the addition of a primary or secondary amine.
This strategy allows for the introduction of various substituents, including substituted aniline rings, aliphatic amines, and heterocyclic amines. For example, research on the synthesis of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has demonstrated the successful generation of a library of compounds by coupling the core carboxylic acid with a variety of anilines to explore anti-inflammatory activity. This approach is directly applicable to the this compound scaffold.
Introduction of Specific Functional Groups for Modulated Reactivity
Introducing specific functional groups can modulate the compound's chemical reactivity, physicochemical properties, and biological target interactions. ashp.org A key strategy for functionalizing the lactam portion of the molecule is through reductive functionalization. This method uses catalytic reductive activation to transform the otherwise unreactive amide bond. For instance, an iridium-catalyzed process can convert a lactam into a reactive iminium ion intermediate, which can then be coupled with various nucleophiles. researchgate.net This allows for the late-stage introduction of complex heterocyclic moieties, such as 1,3,4-oxadiazoles, at the α-position to the nitrogen. researchgate.net
Another approach involves the synthesis of the thiazepane ring from starting materials that already contain the desired functional groups. The one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols has been shown to tolerate a broad range of functionalities, including acid- and base-labile protecting groups like Boc and trifluoroacetamide, respectively. nih.gov
Mechanistic Investigations of Derivatization Reactions
Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are not extensively reported, insights can be drawn from related systems.
For instance, the mechanism of iodine(III)-mediated oxidative cyclization to form dibenzazepines from 2-substituted anilines is proposed to proceed through radical intermediates. nih.gov The process involves the formation of an N-centered radical, which then cyclizes with a pendant arene. nih.gov Such radical-mediated pathways could be relevant for certain functionalization reactions of the thiazepane scaffold.
In the case of the iridium-catalyzed reductive functionalization of lactams, the mechanism involves the chemoselective activation of the amide with a hydrosilane reagent. researchgate.net This forms an O-silylated hemiaminal, which then smoothly converts into a reactive iminium ion upon treatment with an acid. This electrophilic intermediate is then trapped by a nucleophile, leading to the functionalized product. This stepwise mechanism, avoiding high-energy intermediates, accounts for the high chemoselectivity and broad functional group tolerance of the reaction. researchgate.net
Table 3: Mechanistic Steps in Key Derivatization Reactions
| Reaction Type | Key Intermediate(s) | Mechanistic Feature | Reference Context |
|---|---|---|---|
| Iodine(III)-Mediated Oxidation | N-centered radical, Cyclohexadienyl radical | Homolysis of N-I bond, Radical cyclization | Formation of dibenzazepines nih.gov |
| Reductive Lactam Functionalization | O-silylated hemiaminal, Iminium ion | Reductive activation of amide, Nucleophilic trapping | α-Amino 1,3,4-oxadiazole (B1194373) synthesis researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for 5 Oxo 1,4 Thiazepane 3 Carboxamide Research
Mass Spectrometry Techniques for Compound Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound, assessing its purity, and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure the m/z value of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the unequivocal determination of a molecule's elemental composition from its exact mass, a critical step in confirming the outcome of a chemical reaction. researchgate.net Unlike low-resolution mass spectrometers that provide a nominal mass (nearest integer), HRMS instruments like Time-of-Flight (TOF) and Fourier-transform (FT)-based systems can resolve ions with very similar nominal masses, improving signal-to-background ratios by separating analyte signals from interferences. researchgate.net
In the context of synthesizing heterocyclic scaffolds similar to 5-Oxo-1,4-thiazepane-3-carboxamide, HRMS is vital for validating the proposed reaction mechanism by confirming the identity of the final product. For instance, in the synthesis of novel thiophene (B33073) carboxamide scaffolds, HRMS was used to establish the structures of the synthesized compounds. mdpi.com By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected product, researchers can confirm that the desired transformation has occurred. Any deviation from the expected mass could indicate an incomplete reaction or the formation of an unexpected byproduct, providing crucial insights into the reaction pathway. The fragmentation patterns observed in HRMS can also help to establish the connectivity of atoms within the molecule. nih.gov
Table 1: Example of HRMS Data for Structure Confirmation of a Thiophene Carboxamide Derivative This table illustrates how experimentally found mass-to-charge ratio (m/z) is compared with the calculated value to confirm the elemental composition of a newly synthesized compound.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| MB-D4 | C₃₇H₃₀N₃O₇S₂⁺ | 692.15197 | 692.15204 |
Data sourced from a study on novel compounds featuring a thiophene carboxamide scaffold. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and the connectivity between neighboring protons. In reaction mechanism studies, ¹H NMR is crucial for distinguishing between potential isomers that could be formed through different reaction pathways. nih.gov
For example, in the synthesis of pyrido[3,2-f] nih.govnih.govthiazepin-5-ones, a reaction between 2-aminopyridine-3-thiol (B8597) derivatives and α-haloketones could potentially yield two different isomeric structures. nih.gov The ¹H NMR spectrum of the product provided definitive evidence for the formation of the 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] nih.govnih.govthiazepin-5-one structure over the isomeric thiazolopyridine derivative. Specifically, the presence of a singlet signal corresponding to a methylene (B1212753) (CH₂) group was a key diagnostic peak that would be absent in the alternative structure. nih.gov This unambiguous structural assignment allowed for the confirmation of the proposed reaction mechanism. nih.gov
Table 2: Representative ¹H NMR Spectral Data for a Pyrido[3,2-f] nih.govnih.govthiazepin-5-one Derivative This table shows the chemical shifts and assignments for protons in a heterocyclic compound, demonstrating how ¹H NMR is used to identify specific structural features.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.36 | Singlet | 3H | CH₃ |
| 2.49 | Singlet | 3H | CH₃ |
| 3.66 | Singlet | 2H | CH₂ |
| 6.23 | Singlet | 1H | Pyridine-H |
| 12.42 | Singlet | 1H | OH (D₂O exchangeable) |
Data for compound 4a from a study on the synthesis of pyrido[3,2-f] nih.govnih.govthiazepines. nih.gov
Spectroscopic Methods in Chemical Probe Development and Characterization
Spectroscopic techniques are central to the development and characterization of chemical probes, which are molecules designed to detect and visualize specific biological targets or events. Fluorescence and absorption spectroscopy are particularly important in this field.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. It is an extremely sensitive technique used to study the properties of fluorescent molecules, or fluorophores. In the context of chemical probes, a "turn-on" response is highly desirable, where the probe is non-fluorescent or weakly fluorescent on its own but becomes highly fluorescent upon interacting with its target. This mechanism provides a high signal-to-noise ratio for detection. nih.gov
Analyzing the fluorescence spectra is key to understanding the photomechanism of a probe. The development of fluorescent probes based on scaffolds like 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives illustrates this application. nih.gov Researchers measure parameters such as the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process. A significant increase in quantum yield upon binding to a target is characteristic of a "turn-on" probe. By studying how these properties change under different conditions, the mechanism behind the fluorescence activation can be elucidated. nih.gov
Table 3: Photophysical Data for Selected 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Ester Derivatives This table presents key fluorescence properties, including emission wavelength and quantum yield, which are critical for characterizing and comparing the performance of potential fluorescent probes.
| Compound | Max. Absorption λ_abs (nm) | Max. Emission λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
|---|---|---|---|---|
| 6a | 388 | 448 | 60 | 0.44 |
| 6c | 388 | 449 | 61 | 0.52 |
| 6e | 388 | 450 | 62 | 0.59 |
| 6g | 388 | 452 | 64 | 0.66 |
Data sourced from a study on the fluorescence properties of potential biological imaging agents. nih.gov
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a foundational technique used to measure how much light a chemical substance absorbs at different wavelengths. For any molecule designed as a fluorescent probe, characterizing its absorption properties is a critical first step. The absorption spectrum reveals the wavelengths of light the molecule absorbs most strongly, identified as the maximum absorption wavelength (λ_abs). nih.gov
This information is essential for several reasons. First, it provides insight into the electronic structure of the molecule. Second, it is necessary for performing fluorescence spectroscopy experiments, as the optimal excitation wavelength is typically at or near the absorption maximum. In the characterization of potential probes, such as coumarin-based compounds, UV-Vis spectroscopy is used to record the absorption spectra and determine the λ_abs for each derivative. nih.gov This allows for a systematic study of how different chemical modifications to the core structure affect its interaction with light, which is fundamental to designing probes with desired photophysical properties. nih.gov
Chromatographic Techniques for Compound Separation and Purification
The isolation and purification of this compound from reaction mixtures and its quantification rely heavily on various chromatographic techniques. The selection of an appropriate method is contingent on the scale of the separation (analytical or preparative), the physicochemical properties of the compound, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Flash Column Chromatography are the most pertinent methods for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analysis and purification of this compound due to its high resolution and sensitivity. Both normal-phase and reversed-phase modes can be employed, with the choice depending on the specific separation requirements.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is generally the preferred method for the analysis of moderately polar compounds like this compound. The stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727).
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The amide and lactam functionalities in this compound impart significant polarity, leading to relatively short retention times in highly aqueous mobile phases. The elution is modulated by varying the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from less polar impurities.
For quantitative analysis, a UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the amide chromophore, typically in the range of 210-220 nm.
Illustrative RP-HPLC Parameters:
| Parameter | Value |
| Column | C18 (Octadecylsilyl) bonded silica (B1680970), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes (highly dependent on the precise gradient) |
Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, a polar stationary phase (e.g., silica or cyano-bonded silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol). This technique is particularly useful for separating isomers or for purifying the compound from very nonpolar or very polar impurities that are not well-resolved by RP-HPLC. The retention of this compound in NP-HPLC is governed by its polar functional groups interacting with the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying fractions from column chromatography, and determining the optimal solvent system for larger-scale purification. libretexts.org
For this compound, silica gel 60 F254 plates are commonly used as the stationary phase. The mobile phase is typically a mixture of a relatively nonpolar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the target compound that is ideally between 0.3 and 0.5 for good separation. libretexts.org
Visualization of the compound on the TLC plate can be achieved under UV light (254 nm) due to the presence of the amide chromophore. Alternatively, chemical staining agents can be used. A common stain is potassium permanganate (B83412) solution, which reacts with the sulfide (B99878) group, or iodine vapor, which non-selectively stains organic compounds.
Typical TLC Solvent Systems and Expected Rf Values:
| Mobile Phase System (v/v) | Expected Rf of this compound |
| Dichloromethane : Methanol (95:5) | ~0.4 |
| Ethyl Acetate : Hexane (80:20) | ~0.3 |
| Chloroform : Acetone (70:30) | ~0.5 |
Flash Column Chromatography
For preparative scale purification of gram to multi-gram quantities of this compound, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed in a column. The crude sample is loaded onto the top of the column, and a solvent system, often predetermined by TLC analysis, is passed through the column under moderate pressure (using compressed air or a pump). This accelerates the separation process compared to traditional gravity column chromatography.
The choice of eluent is critical for successful purification. A solvent system that provides an Rf value of 0.2-0.3 for the target compound on a TLC plate is generally a good starting point for flash chromatography. orgchemboulder.com A gradient elution, where the polarity of the solvent is gradually increased, can be employed to effectively separate the desired product from impurities with different polarities. Fractions are collected and analyzed by TLC to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound.
Future Directions and Emerging Research Avenues for 5 Oxo 1,4 Thiazepane 3 Carboxamide
Development of Novel and Efficient Synthetic Methodologies
While progress has been made in the synthesis of 1,4-thiazepanones, the development of more novel and efficient methodologies remains a critical research direction. Current methods, such as the one-pot synthesis from α,β-unsaturated esters and 1,2-amino thiols, have significantly improved reaction times and yields compared to older protocols. nih.gov However, future research will likely focus on overcoming existing limitations and expanding the synthetic toolbox.
Key areas for development include:
Stereoselective Synthesis: The chiral centers in the 5-oxo-1,4-thiazepane-3-carboxamide structure necessitate the development of robust stereoselective synthetic routes to access enantiomerically pure compounds. This is crucial for understanding structure-activity relationships in biological systems.
Greener Synthetic Approaches: Future methodologies will likely emphasize the use of more environmentally benign solvents, catalysts, and reaction conditions to align with the principles of green chemistry.
Expanded Substrate Scope: Research will aim to broaden the range of compatible starting materials, allowing for the introduction of a wider variety of functional groups into the thiazepane ring. This will facilitate the generation of more diverse compound libraries.
A comparison of current and potential future synthetic strategies is outlined in the table below.
| Feature | Current Methods | Future Directions |
| Key Reaction | One-pot conjugate addition-cyclization | Asymmetric catalysis, biocatalysis |
| Reaction Time | 0.5 - 3 hours nih.gov | Potentially shorter with optimized catalysts |
| Stereocontrol | Often produces racemic or diastereomeric mixtures | High enantiomeric and diastereomeric purity |
| Environmental Impact | Moderate | Reduced waste, use of renewable resources |
Advanced Computational Modeling for Predicting Reactivity and Conformation
Advanced computational modeling is a powerful tool for accelerating the research and development of novel compounds. For this compound, computational approaches can provide deep insights into its structure, reactivity, and potential interactions with biological targets.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the global and local reactivity of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. sciepub.comresearchgate.net This information is invaluable for planning derivatization strategies.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the thiazepane ring, which is known to adopt various conformations such as chair-like and twist-boat forms. nih.govnih.govmdpi.commdpi.com Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules that fit into specific protein binding pockets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the interaction of this compound with biological macromolecules, providing a detailed picture of the binding mode and energetics.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectroscopic properties. nih.govnih.gov |
| Molecular Dynamics (MD) | Exploration of conformational space and flexibility. nih.govrsc.org |
| Docking Studies | Prediction of binding modes to protein targets. |
Exploration of Uncharted Chemical Derivatization Pathways
The functional groups present in this compound—a secondary amine, a ketone, and a carboxamide—offer multiple handles for chemical modification. While some derivatization has been explored in related 1,4-thiazepanones, such as N-acylation and reduction of the ketone, many potential pathways remain uncharted. nih.gov
Future research should explore:
Modification of the Carboxamide: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as nitriles or esters, opening up new avenues for derivatization.
Functionalization of the Thiazepane Ring: The carbon backbone of the thiazepane ring itself could be functionalized through various C-H activation strategies, allowing for the introduction of substituents at positions that are not readily accessible through current synthetic routes.
Oxidation of the Sulfur Atom: The sulfur atom in the thiazepane ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule. rug.nl
| Position for Derivatization | Potential Modifications |
| N4 (Amine) | Acylation, alkylation, sulfonylation |
| C5 (Ketone) | Reduction to alcohol, reductive amination, Wittig reaction |
| C3 (Carboxamide) | Hydrolysis to carboxylic acid, conversion to other functional groups |
| Sulfur Atom | Oxidation to sulfoxide or sulfone |
Expansion of Chemical Probe Applications for Fundamental Chemical Biology Questions
The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for the development of chemical probes to investigate fundamental questions in chemical biology. nih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov
Future directions in this area include:
Development of Photoaffinity Probes: The scaffold can be derivatized with photoreactive groups to create photoaffinity probes. These probes can be used to covalently label their protein targets upon UV irradiation, facilitating target identification and validation.
Design of Fluorescently Labeled Probes: The incorporation of a fluorophore into the this compound structure would allow for the visualization of its subcellular localization and interaction with its target in living cells.
Creation of "Clickable" Probes: The introduction of a bioorthogonal handle, such as an alkyne or an azide, would enable the use of click chemistry to attach various reporter tags for pull-down experiments and other proteomic studies. nih.gov
Integration of the Scaffold in High-Throughput Chemical Library Synthesis for Research Discovery
The 1,4-thiazepanone scaffold is currently underrepresented in fragment screening libraries, despite its desirable three-dimensional characteristics. nih.govnih.gov The integration of the this compound core into high-throughput synthesis workflows will be crucial for its widespread use in research discovery.
Future efforts will likely focus on:
Solid-Phase Synthesis: Adapting the synthesis of the scaffold to a solid support would facilitate the rapid and parallel synthesis of a large number of derivatives.
Automated Synthesis Platforms: The use of automated synthesizers can further accelerate the production of compound libraries, enabling the exploration of a much larger chemical space. researchgate.netchemrxiv.org
Diversity-Oriented Synthesis (DOS): The application of DOS strategies will allow for the creation of libraries with a high degree of structural diversity, increasing the probability of identifying hits against a wide range of biological targets.
The development of efficient and readily diversifiable synthetic routes is essential for the creation of libraries of thiazepane-based molecules for screening against various proteins. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxo-1,4-thiazepane-3-carboxamide, and what are their key optimization parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as the Ugi four-component reaction or cyclization of oxoacids with amines. For example, Ivachtchenko et al. synthesized analogous thiazepane carboxamides via condensation of oxoacids with isocyanides and amines, followed by cyclization under acidic conditions . Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Yield improvements (from ~40% to 65%) are achieved by adjusting catalyst loadings (e.g., EDCI for amide bond formation) and purification via flash chromatography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) is critical for confirming the thiazepane ring and carboxamide moiety. For example, HMBC correlations between the carbonyl group (δ ~170 ppm) and adjacent protons validate the ring structure . High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (e.g., m/z calculated for C₇H₁₀N₂O₂S: 186.0463). Purity is assessed via HPLC with UV detection (λ = 210–230 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Enzymatic inhibition assays (e.g., fluorescence-based or colorimetric) are standard. For instance, kinase or protease inhibition can be tested using ATPase-coupled assays or FRET substrates. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) provide cytotoxicity profiles. Dose-response curves (IC₅₀ values) are generated with concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods guide the structural optimization of this compound derivatives for enhanced target binding?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to targets like kinases or GPCRs. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes. For example, scaffold modifications (e.g., substituents at C3 or C5) are prioritized based on binding affinity (ΔG values) and ligand efficiency metrics .
Q. What strategies resolve contradictions in solubility-stability data across different experimental conditions?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks (e.g., factorial design) to evaluate factors like pH (2–8), temperature (4–37°C), and co-solvents (DMSO, PEG-400). Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks), with quantification by LC-MS. Solubility parameters (logP, Hansen solubility) are modeled using software like COSMOtherm to identify optimal formulation conditions .
Q. How do advanced separation technologies (e.g., membrane-based) improve purification of stereoisomers in thiazepane derivatives?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA/IB) separate enantiomers with resolution factors >1.5. Simulated Moving Bed (SMB) chromatography scales enantiomeric purification with >95% enantiomeric excess (ee). Membrane-based nanofiltration (MWCO 200–500 Da) removes low-molecular-weight impurities while retaining the product .
Experimental Design & Data Analysis
Q. What factorial design approaches are suitable for optimizing reaction conditions in thiazepane synthesis?
- Methodological Answer : A 2³ full factorial design evaluates temperature (X₁: 50–90°C), catalyst concentration (X₂: 0.1–1.0 eq), and solvent polarity (X₃: THF vs. DMF). Response Surface Methodology (RSM) identifies interactions (e.g., X₁X₂ affects yield more than X₂X₃). ANOVA validates model significance (p < 0.05), with optimal conditions derived from contour plots .
Q. How can AI-driven tools enhance data reproducibility in thiazepane research?
- Methodological Answer : Machine learning platforms (e.g., COMSOL Multiphysics integrated with Python scripts) automate reaction parameter optimization. Neural networks trained on historical data predict yields and side-product formation. Blockchain-based lab notebooks (e.g., SciNote) ensure traceability of raw data and protocol adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
